4-Propyltetrahydro-2H-pyran-4-ol

Description

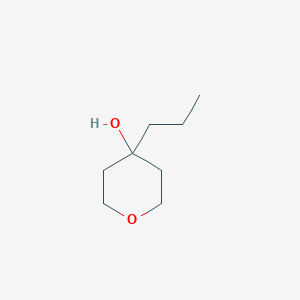

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-8(9)4-6-10-7-5-8/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQMHQWVBADKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Chiral Synthesis of Tetrahydropyran 4 Ol Derivatives

Strategies for Diastereoselective Synthesis of 4-Propyltetrahydro-2H-pyran-4-ol

Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that can potentially create multiple. For a compound like this compound, which has a substituent at the C4 position, reactions can be designed to control the relative orientation of this group in relation to the ring's oxygen and other potential substituents.

A primary and powerful method for constructing the tetrahydropyran-4-ol skeleton is the Prins cyclization . organic-chemistry.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. In the context of synthesizing this compound, this would typically involve the reaction of hept-1-en-4-ol with formaldehyde. The reaction proceeds through an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization. nih.gov The stereoselectivity of this cyclization is highly dependent on the catalyst and reaction conditions.

Lewis acids such as indium(III) chloride (InCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) are frequently used to catalyze the Prins reaction, often affording high diastereoselectivity. nih.govbeilstein-journals.org For instance, reactions mediated by these acids can favor the formation of a cis- or trans-isomer with respect to other substituents on the ring by guiding the cyclization through a specific chair-like transition state. nih.gov Another approach involves using Brønsted acids; phosphomolybdic acid has been shown to be an effective catalyst for Prins cyclizations in water, yielding cis-4-hydroxytetrahydropyrans with high selectivity. organic-chemistry.org

Alternative multistep strategies can also achieve high diastereoselectivity. One such method involves an initial Aldol (B89426) reaction, followed by a tandem Knoevenagel condensation and an intramolecular Michael addition. nih.govfigshare.com This sequence can produce highly substituted tetrahydropyran-4-ones as a single diastereomer, which can subsequently be reduced to the corresponding this compound, preserving the stereochemistry.

Recent advances have demonstrated the use of terminal cyclopropylsilyl alcohols in Prins cyclizations to generate 2,3,4,6-tetrasubstituted tetrahydropyrans with excellent control over stereochemistry, creating three new stereogenic centers in a single step. nih.gov While more complex than the target molecule, these methods showcase the power of modern synthetic strategies to control diastereoselectivity in THP ring formation.

Table 1: Comparison of Catalysts in Diastereoselective Prins Cyclization for Tetrahydropyran-4-ol Synthesis This table presents representative data from literature on analogous reactions to illustrate typical outcomes.

| Catalyst | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| Phosphomolybdic Acid | Water | Room Temp | High cis-selectivity | organic-chemistry.org |

| Niobium(V) chloride | Dichloromethane | 0 to Room Temp | Excellent Yields (product is 4-chlorotetrahydropyran) | organic-chemistry.org |

| Indium(III) chloride | Dichloromethane | -35 | Excellent diastereoselectivity | researchgate.net |

| Iron(III) chloride | Dichloromethane | Room Temp | Excellent stereoselectivity | nih.gov |

Enantioselective Approaches to this compound

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Since this compound is chiral, obtaining it in an enantiomerically pure form is crucial for applications where specific stereoisomers have different biological activities.

Asymmetric catalysis is a cornerstone of modern organic synthesis, where a small amount of a chiral catalyst directs a reaction to form a large quantity of an enantiomerically enriched product. researchgate.netrsc.org This field was recognized with the 2021 Nobel Prize in Chemistry. youtube.com

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool. researchgate.netrsc.org Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective. nih.gov These catalysts can activate the substrates through hydrogen bonding, creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov For example, CPAs have been successfully used in asymmetric Prins cyclizations to produce tetrahydropyran (B127337) derivatives with excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee). nih.gov

Metal-based catalysts are also widely employed. Chiral ruthenium complexes, for instance, can catalyze reactions that establish multiple stereocenters simultaneously with high control. nih.gov In one reported synthesis of a complex tetrahydropyran-containing molecule, a Ru-catalyzed dynamic kinetic resolution (DKR) was a key step in setting two adjacent stereocenters. nih.gov Similarly, N-heterocyclic carbenes (NHCs) have been shown to be effective chiral catalysts for synthesizing related dihydropyran structures with high enantiomeric ratios. rsc.org

Another established strategy for asymmetric synthesis involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material. wikipedia.org It directs the stereochemical course of a reaction and is subsequently removed to yield the enantiomerically pure product. wikipedia.org

Well-known examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org In a synthesis targeting a molecule like this compound, a starting material could be modified with a chiral auxiliary. Subsequent cyclization or other bond-forming reactions would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. The final step would be the cleavage of the auxiliary, liberating the desired enantiomer of the tetrahydropyranol. wikipedia.org

Chiral ligands are used in conjunction with metal catalysts. The ligand coordinates to the metal center, creating a chiral catalytic complex that can effectively discriminate between different stereochemical pathways. For the synthesis of tetrahydropyrans, ligands such as (R)-DTBM-SEGPHOS have been used with metal catalysts to achieve enantioselectivity in cycloetherification reactions. organic-chemistry.org

Table 2: Enantioselective Synthesis of Tetrahydropyran Derivatives - Representative Results This table presents representative data from literature on analogous reactions to illustrate typical outcomes.

| Method | Catalyst/Auxiliary | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Phosphoric Acid (CPA) | 70-95 | 89-99 | nih.govnih.gov |

| Asymmetric Metal Catalysis | Ru-complex with Chiral Ligand | 70-85 | >95 | nih.gov |

| Chiral Auxiliary | Evans' Oxazolidinone | >80 (for key step) | >98 (diastereomeric excess) | wikipedia.org |

| NHC Catalysis | Chiral Triazolium Salt | 75-90 | 90-97 | rsc.org |

Analysis of Stereochemical Outcomes

After a stereoselective synthesis, it is essential to accurately determine the product's stereochemical purity. This involves measuring the ratio of diastereomers (diastereomeric ratio, dr) and the excess of one enantiomer over the other (enantiomeric excess, ee).

The most common technique for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly proton (¹H) NMR. echemi.com Diastereomers have different physical properties and, therefore, distinct NMR spectra. In the ¹H NMR spectrum of a mixture of diastereomers, some protons will have slightly different chemical shifts, resulting in separate signals for each diastereomer. researchgate.net The diastereomeric ratio can be calculated by comparing the integration (the area under the peak) of these distinct signals. echemi.comresearchgate.net

For molecules with complex NMR spectra where signals may overlap, more advanced NMR techniques can be employed. Band-selective pure shift NMR , for example, can simplify spectra by collapsing complex multiplets into singlets, which significantly improves resolution and allows for more accurate integration of signals from different diastereomers. rsc.orgnih.gov Two-dimensional NMR experiments like NOESY can also be used to distinguish between and quantify equilibrating diastereomers. nih.gov

Unlike diastereomers, enantiomers have identical physical properties (except for their interaction with polarized light) and cannot be distinguished by standard NMR. The most widely used method for determining the enantiomeric excess of a chiral compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) . researchgate.netnih.gov

In this technique, the enantiomeric mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates. researchgate.net This results in their separation, and they are detected as two distinct peaks. The enantiomeric excess is calculated from the relative areas of these two peaks. uma.es

An alternative method involves derivatizing the enantiomeric mixture with a chiral reagent to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated and quantified using standard (achiral) HPLC or even NMR spectroscopy. nih.gov

Investigation of Configurational Stability and Isomerization Pathways

The configurational stability of this compound isomers and the potential for their interconversion through isomerization are critical aspects of its chemistry. These factors are influenced by the conformational preferences of the tetrahydropyran ring and the reaction conditions.

Computational studies on substituted tetrahydropyrans provide insight into these conformational preferences. mst.edunih.gov Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. In the case of this compound, the propyl group at C2 would strongly favor an equatorial orientation. At the C4 position, which is a tertiary alcohol, the hydroxyl group and the second propyl group will also have conformational preferences.

Table 1: Predicted Relative Stability of this compound Stereoisomers

| Stereoisomer | C2-Propyl Position | C4-Propyl Position | C4-Hydroxyl Position | Predicted Relative Stability |

| (2R, 4R) | Equatorial | Equatorial | Axial | High |

| (2S, 4S) | Equatorial | Equatorial | Axial | High |

| (2R, 4S) | Equatorial | Axial | Equatorial | Moderate |

| (2S, 4R) | Equatorial | Axial | Equatorial | Moderate |

Note: This table is based on general principles of conformational analysis and the assumption that the propyl group is bulkier than the hydroxyl group. The actual relative stabilities may vary.

Isomerization between the stereoisomers of this compound can occur, particularly under acidic conditions. The tertiary alcohol at C4 is susceptible to acid-catalyzed racemization. acs.orgbyjus.com This process involves the protonation of the hydroxyl group, followed by the departure of a water molecule to form a planar carbocation intermediate. The subsequent nucleophilic attack by water can occur from either face of the carbocation with equal probability, leading to a racemic mixture at the C4 center.

The mechanism for acid-catalyzed racemization at C4 can be summarized as follows:

Protonation: The hydroxyl group at C4 is protonated by an acid catalyst.

Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a planar tertiary carbocation at C4.

Nucleophilic Attack: A water molecule attacks the carbocation from either the top or bottom face.

Deprotonation: The resulting oxonium ion is deprotonated to yield the racemized tertiary alcohol.

This isomerization pathway can lead to the interconversion of diastereomers if the C2 stereocenter remains intact. For example, the (2R, 4R) isomer could be converted to the (2R, 4S) isomer, and vice versa. The final ratio of diastereomers at equilibrium will be determined by their relative thermodynamic stabilities. dalalinstitute.comlibretexts.orglibretexts.org

It is important to note that under more forcing acidic conditions, other isomerization or elimination reactions could occur, such as dehydration of the tertiary alcohol to form an alkene. The choice of reaction conditions is therefore critical in controlling the stereochemical outcome and preventing unwanted side reactions.

The stereochemical outcome of the synthesis of this compound, often achieved through a Prins cyclization, can be influenced by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.comlibretexts.orglibretexts.orgyoutube.com At lower temperatures, the reaction may favor the kinetically controlled product, which is the one that is formed fastest. At higher temperatures, the reaction may become reversible, allowing for equilibration to the most thermodynamically stable product.

Spectroscopic and Computational Investigations of 4 Propyltetrahydro 2h Pyran 4 Ol and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the elucidation of molecular structures and the determination of their chemical properties. For a molecule like 4-Propyltetrahydro-2H-pyran-4-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of its atomic connectivity, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be mapped out.

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the propyl group protons (a triplet for the methyl group and two multiplets for the methylene (B1212753) groups) and the protons of the tetrahydropyran (B127337) ring. The protons on the carbons adjacent to the oxygen atom (C2 and C6) would appear at a lower field (higher ppm) compared to the other ring protons due to the deshielding effect of the oxygen atom. The presence of the hydroxyl group would give rise to a signal whose chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom in the molecule. The carbon atom bearing the hydroxyl group (C4) would be significantly deshielded, appearing at a characteristic downfield shift. The carbons of the propyl group and the other carbons of the tetrahydropyran ring would have predictable chemical shifts based on their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on data from Tetrahydro-4-pyranol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C4-OH | Variable (e.g., 1.5 - 4.0) | - |

| C2-H, C6-H | ~3.8 | ~62 |

| C3-H, C5-H | ~1.7 | ~35 |

| Propyl-CH₂ (α) | ~1.5 | ~45 |

| Propyl-CH₂ (β) | ~1.4 | ~17 |

| Propyl-CH₃ | ~0.9 | ~14 |

| C4 | - | ~68 |

Note: These are estimated values and actual experimental values may vary.

Stereochemical assignment in substituted tetrahydropyrans can also be achieved through more advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between protons and thus help in determining the relative stereochemistry of substituents on the ring.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most characteristic absorption band in the IR spectrum would be due to the O-H stretching vibration of the tertiary alcohol group. This band is typically broad and appears in the region of 3600-3200 cm⁻¹. The broadness of this peak is a result of hydrogen bonding between alcohol molecules.

Other key vibrational modes include the C-H stretching vibrations of the alkyl groups (propyl and the tetrahydropyran ring) in the 3000-2850 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol is expected to appear in the 1200-1100 cm⁻¹ range. The C-O-C stretching of the ether linkage within the tetrahydropyran ring would also give rise to a strong absorption band, typically around 1100 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Strong |

| C-O (Tertiary Alcohol) | Stretching | 1200 - 1100 | Medium to Strong |

| C-O-C (Ether) | Stretching | 1150 - 1085 | Strong |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. This is a critical step in the identification of a new or unknown substance.

For this compound (C₈H₁₆O₂), the calculated exact mass is 144.11503 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm) of accuracy. This high precision allows for the confident differentiation from other compounds that may have the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of a water molecule (M-18) from the alcohol, or the cleavage of the propyl group.

Computational Chemistry for Conformational and Electronic Structure Analysis

Computational chemistry provides a powerful lens through which to explore the three-dimensional structure and energetic properties of molecules. For flexible systems like this compound, computational methods are invaluable for understanding their conformational preferences and the underlying electronic factors that govern their behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

DFT calculations can be used to determine the relative energies of the different possible conformers. For a 4-substituted tetrahydropyran, the substituent generally prefers to be in the equatorial position to minimize steric interactions. In the case of this compound, DFT calculations would likely show that the conformer with the propyl group in the equatorial position is the most energetically favorable. The hydroxyl group's preference may be less pronounced and could be influenced by intramolecular hydrogen bonding possibilities.

A study on the parent tetrahydropyran molecule using DFT calculations has shown that the chair conformation is significantly more stable than other conformers like the boat or twist-boat. acs.org The energy difference between the chair and the 2,5-twist conformer was calculated to be in the range of 5.8 to 6.8 kcal/mol depending on the level of theory used. acs.org These findings provide a solid foundation for understanding the conformational behavior of substituted tetrahydropyrans like the one .

Table 3: Calculated Relative Energies of Tetrahydropyran Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| 2,5-Twist | 5.8 - 6.8 |

| 1,4-Boat | 6.2 - 7.2 |

Data based on DFT calculations for the parent tetrahydropyran molecule. acs.org

While DFT is excellent for calculating the properties of a few specific conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the entire conformational landscape of a flexible molecule over time.

Molecular mechanics uses classical physics to model the potential energy of a system of atoms. It is computationally less expensive than DFT, allowing for the simulation of larger systems and longer timescales. An MM force field can be used to perform a conformational search to identify all low-energy conformers of this compound.

Molecular dynamics simulations build upon MM by solving Newton's equations of motion for the atoms in the system, providing a trajectory of how the molecule's conformation changes over time. This allows for the study of dynamic processes such as ring flipping and the rotation of substituents. An MD simulation of this compound in a solvent would provide a realistic picture of its conformational flexibility and its interactions with the surrounding environment. These simulations can reveal the relative populations of different conformers at a given temperature, providing a more complete understanding of the molecule's behavior in solution.

Quantum Chemical Predictions of Spectroscopic Parameters

The prediction of spectroscopic parameters through quantum chemical calculations has become an indispensable tool in modern chemistry for the structural elucidation of novel compounds and for the validation of experimental data. For molecules such as this compound and its analogues, which can exist in various conformational states, computational methods provide a powerful approach to understanding their spectroscopic behavior. By employing methodologies like Density Functional Theory (DFT), it is possible to predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, and infrared (IR) vibrational frequencies.

At the heart of these predictions lies the foundational step of identifying the molecule's most stable conformations. The potential energy surface of tetrahydropyran derivatives is complex, featuring multiple conformers such as chair, boat, and twist forms. Quantum chemical calculations are utilized to determine the geometric and energetic properties of these conformers. For the parent molecule, tetrahydro-2H-pyran, computational studies have extensively investigated these conformational isomers. researchgate.netmontclair.edu These studies have consistently shown that the chair conformation is the most stable, with other forms like the boat and twist conformations existing at significantly higher energies. researchgate.netmontclair.edu For substituted tetrahydropyrans like this compound, the presence of substituents will influence the relative stabilities of these conformers.

Once the low-energy conformers are identified and their geometries optimized, further quantum chemical calculations can be performed to predict their spectroscopic parameters. For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Similarly, the vibrational frequencies observed in an IR spectrum can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. These predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational methods.

The following tables present hypothetical yet illustrative data for the predicted ¹³C and ¹H NMR chemical shifts and key IR vibrational frequencies for the most stable chair conformation of this compound. Such data would be the expected output from a comprehensive quantum chemical investigation.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 62.5 |

| C3 | 38.1 |

| C4 | 70.3 |

| C5 | 38.1 |

| C6 | 62.5 |

| C1' | 45.2 |

| C2' | 17.8 |

| C3' | 14.1 |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H2 (ax) | 3.45 |

| H2 (eq) | 3.95 |

| H3 (ax) | 1.50 |

| H3 (eq) | 1.85 |

| H5 (ax) | 1.50 |

| H5 (eq) | 1.85 |

| H6 (ax) | 3.45 |

| H6 (eq) | 3.95 |

| H1' | 1.60 |

| H2' | 1.35 |

| H3' | 0.90 |

| OH | 2.10 |

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| C-H stretch (propyl) | 2960-2870 |

| C-H stretch (ring) | 2930-2850 |

| C-O-C stretch | 1090 |

| C-O stretch (alcohol) | 1050 |

It is crucial to note that the accuracy of these predicted values is highly dependent on the level of theory and the basis set employed in the calculations. researchgate.net For more complex molecules, including those with flexible side chains, it may be necessary to calculate the spectroscopic parameters for multiple low-energy conformers and then compute a Boltzmann-averaged spectrum to obtain a more accurate comparison with experimental data. acs.org

Chemical Reactivity and Derivatization of 4 Propyltetrahydro 2h Pyran 4 Ol

Reactions at the Hydroxyl Group

The tertiary nature of the hydroxyl group in 4-Propyltetrahydro-2H-pyran-4-ol is a defining factor in its reactivity, particularly for etherification, esterification, and oxidation reactions.

Etherification and Esterification Reactions

The formation of ethers and esters from the hydroxyl group of this compound is a primary route for its derivatization. However, the steric hindrance around the tertiary carbon atom significantly influences the feasibility and conditions of these transformations.

Etherification: The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com For tertiary alcohols like this compound, the formation of the corresponding alkoxide and subsequent reaction with an alkyl halide is challenging. The sterically hindered tertiary center makes it a poor nucleophile and favors elimination reactions, leading to the formation of alkenes rather than the desired ether. wikipedia.orgpressbooks.pub While specialized methods for the etherification of tertiary alcohols exist, they often require specific reagents and conditions to overcome the steric barrier. masterorganicchemistry.com

Esterification: In contrast, esterification of tertiary alcohols can be achieved, although it often requires more forcing conditions or specific catalysts compared to primary or secondary alcohols. The reaction with acid anhydrides, such as acetic anhydride (B1165640), can be facilitated by solid catalysts. For instance, a process for the selective esterification of tertiary alcohols using an acid anhydride and a reusable solid catalyst has been developed, achieving high conversion and selectivity for the tertiary ester. google.com This method can be applied to produce the corresponding acetate (B1210297) ester of this compound. The reaction between carboxylic acids and tertiary alcohols can also be promoted by coupling agents used in peptide synthesis. organic-chemistry.org

Table 1: Representative Esterification Reactions of Tertiary Alcohols

| Alcohol Substrate | Acylating Agent | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| tert-Butanol | Acetic Anhydride | InCl3/Montmorillonite (B579905) K-10 | tert-Butyl acetate | google.com |

| Tertiary Alcohol | Carboxylic Acid | TBTU, TATU, or COMU | Tertiary Ester | organic-chemistry.org |

| Tertiary Alcohol | Formic Acid/Acetic Anhydride | None | Tertiary Alkyl Formate | sciencemadness.org |

Oxidation Pathways of Secondary Alcohols

It is crucial to note that this compound is a tertiary alcohol . This structural feature renders it resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols.

The oxidation of alcohols typically involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen from the carbon atom bearing the hydroxyl group, leading to the formation of a carbon-oxygen double bond. libretexts.orgchemguide.co.uk In primary alcohols, this leads to aldehydes, which can be further oxidized to carboxylic acids. Secondary alcohols are oxidized to ketones. pearson.comlibretexts.org

However, tertiary alcohols, such as this compound, lack a hydrogen atom on the carbon attached to the hydroxyl group. studymind.co.uk Consequently, they cannot undergo oxidation via the formation of a carbonyl group using common oxidizing agents like acidified potassium dichromate(VII) or potassium permanganate. libretexts.orgstudymind.co.uk Forced oxidation under harsh conditions would likely lead to the cleavage of carbon-carbon bonds and degradation of the molecule.

Table 2: Oxidation of Different Alcohol Types with Acidified Potassium Dichromate(VII)

| Alcohol Type | Substrate Example | Product(s) | Observation |

|---|---|---|---|

| Primary | Ethanol | Ethanal (distilled) or Ethanoic acid (reflux) | Orange to Green |

| Secondary | Propan-2-ol | Propanone | Orange to Green |

| Tertiary | This compound | No reaction | Solution remains orange |

Reactions Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring, while generally stable, can undergo specific reactions that lead to either its opening or the modification of its peripheral carbon atoms.

Ring-Opening and Rearrangement Processes

Under certain conditions, the tetrahydropyran ring can be opened or can undergo rearrangement. Acid-catalyzed dehydration is a prominent rearrangement reaction for 4-alkyl-tetrahydropyran-4-ols. This reaction involves the elimination of the tertiary hydroxyl group and a proton from an adjacent carbon atom to form a more stable dihydropyran derivative. The resulting double bond can be located in different positions depending on the reaction conditions and the structure of the starting material.

Another potential reaction is the ring-opening polymerization of the tetrahydropyran ring, which can be initiated by cationic catalysts. For example, the polymerization of tetrahydrofuran (B95107), a related cyclic ether, can be catalyzed by heteropolyacids in the presence of an initiator like acetic anhydride. mdpi.com Similar principles could be applied to derivatives of tetrahydropyran.

Functionalization of Peripheral Ring Carbons (e.g., C-2, C-6)

Functionalization of the carbon atoms of the tetrahydropyran ring, particularly at the C-2 and C-6 positions adjacent to the ring oxygen, can be achieved through various synthetic strategies. One powerful method involves the deprotonation (lithiation) of the C-H bond at these positions using a strong base, such as n-butyllithium, followed by quenching with an electrophile. whiterose.ac.ukrsc.org This approach allows for the introduction of a wide range of substituents, including alkyl, silyl (B83357), and carbonyl groups. The regioselectivity of the lithiation can sometimes be controlled by the presence of directing groups or by the specific reaction conditions. nih.gov

Derivatization Strategies for Expanding Chemical Space

The this compound scaffold serves as a valuable starting point for the generation of diverse chemical libraries for applications in drug discovery and materials science. nih.gov By combining the reactions discussed above, a multitude of derivatives can be synthesized.

A combinatorial approach can be employed, starting with the esterification of the tertiary hydroxyl group with a variety of carboxylic acids to create a library of esters with different side chains. organic-chemistry.org Subsequently, the tetrahydropyran ring can be functionalized. For instance, acid-catalyzed dehydration can yield a mixture of dihydropyran isomers, which can then undergo further reactions such as hydrogenation or epoxidation.

Furthermore, the functionalization of the C-2 and C-6 positions via lithiation and electrophilic quench opens up another dimension of chemical diversity. whiterose.ac.uk By using a range of electrophiles, various functional groups can be introduced at these positions, leading to a library of 2,6-disubstituted tetrahydropyran derivatives. This strategy allows for the systematic exploration of the structure-activity relationship of compounds based on the this compound core.

Applications of 4 Propyltetrahydro 2h Pyran 4 Ol and Its Derivatives in Complex Molecule Synthesis

Building Block in Natural Product Total Synthesis

The inherent structural features of 4-Propyltetrahydro-2H-pyran-4-ol and its derivatives make them attractive starting points for the synthesis of natural products containing the tetrahydropyran (B127337) core. The strategic incorporation of these pre-formed ring systems can significantly streamline synthetic routes to complex targets.

Strategic Incorporation into Tetrahydropyran-Containing Natural Products (e.g., Diospongin B)

The total synthesis of natural products containing a substituted tetrahydropyran ring, such as the anti-osteoporotic agent Diospongin B, often relies on the strategic construction of this core motif. While the direct use of this compound as a starting material is not explicitly detailed in the synthesis of Diospongin B, the methodologies employed highlight the importance of substituted tetrahydropyran-4-one precursors. rsc.org For instance, one approach to the synthesis of Diospongin B involves the conversion of 6-substituted-2H-dihydropyran-4-ones into highly substituted tetrahydropyran rings. rsc.orgresearchgate.net These precursors, which share the core structure of a substituted tetrahydropyranone, are key to forming the final natural product.

A variety of synthetic strategies have been developed to construct the tetrahydropyran ring of Diospongin A and B. rsc.org These methods include the Mukaiyama-type aldol (B89426) reaction of cyclic hemiacetals to create trans-2,6-disubstituted tetrahydropyrans with good diastereoselectivity. rsc.org Another approach utilizes a [3+2+1] synthetic strategy involving the cycloaddition of nitrile oxides and subsequent oxa-Michael cyclization to form the tetrahydropyran-4-one core of (±)-diospongin A. nih.gov The first total synthesis of (–)-Diospongin B was achieved through key steps including a base-catalyzed conjugate addition and an intramolecular oxy-Michael reaction. researchgate.net These examples underscore the central role of strategically functionalized tetrahydropyran intermediates in the assembly of complex natural products like the diospongins.

Influence of Stereochemistry on Natural Product Analogue Synthesis

The stereochemistry of the tetrahydropyran ring is a critical determinant of the biological activity of many natural products. Consequently, the development of stereoselective methods for the synthesis of substituted tetrahydropyrans is a major focus in organic synthesis. core.ac.ukrsc.org The ability to control the relative and absolute stereochemistry of substituents on the THP ring allows for the synthesis of not only the natural product itself but also a diverse range of analogues for structure-activity relationship (SAR) studies.

The stereodivergent synthesis of the 2,6-cis and 2,6-trans isomers of 4-hydroxy-2,6-substituted tetrahydropyran rings has been a key focus in the synthesis of Diospongin A and B. whiterose.ac.uk The stereochemical outcome of an oxy-Michael cyclization was found to be dependent on the reaction conditions, allowing for the selective formation of either the cis or trans isomer. whiterose.ac.uk This control over stereochemistry is crucial, as Diospongin A possesses a trans-2,6-disubstituted tetrahydropyran ring, while Diospongin B has a cis-2,6-disubstituted ring.

Furthermore, Brønsted acid-mediated cyclization of allylsilyl alcohols has been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity, offering a route to THP derivatives with vicinal quaternary and tertiary stereocenters. core.ac.uk The ability to generate specific stereoisomers of substituted tetrahydropyrans is paramount for exploring the chemical space around a natural product and identifying analogues with improved or novel biological activities.

Precursor for Synthesizing Structurally Diverse Heterocycles

The tetrahydropyran ring system, as found in this compound, can serve as a scaffold for the synthesis of other structurally diverse heterocycles. The inherent functionality of the tetrahydropyran-4-ol moiety, including the hydroxyl group and the ether linkage, provides reactive handles for ring-opening, ring-expansion, and rearrangement reactions to generate different heterocyclic systems. For example, a stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives, which are valuable building blocks. acs.org While not starting from a pre-formed tetrahydropyran, this demonstrates the interconversion between different oxygen-containing heterocycles.

Intermediate for the Creation of Compounds with Specific Structural Motifs

Beyond their use in the direct synthesis of natural products, tetrahydropyran derivatives are valuable intermediates for constructing molecules with specific, pre-defined structural motifs that can impart desired properties.

Glycosylation to Produce Carbohydrate Mimetics

The structural similarity of the tetrahydropyran ring to the pyranose form of carbohydrates makes THP derivatives attractive scaffolds for the synthesis of carbohydrate mimetics. These mimics can be designed to interact with carbohydrate-binding proteins or enzymes, potentially leading to new therapeutic agents. The hydroxyl group of a tetrahydropyran-4-ol derivative can be used as a point of attachment for glycosylation reactions, leading to the formation of C-glycosides or other carbohydrate analogues. While specific examples of the glycosylation of this compound were not found, the general principle of using substituted tetrahydropyrans in this capacity is a recognized strategy in medicinal chemistry.

Synthetic Approaches to Analogues for Probing Molecular Interactions

The generation of analogues of this compound is crucial for probing molecular interactions and establishing structure-activity relationships (SAR). By systematically modifying the core structure, researchers can elucidate the key features required for biological activity or specific molecular recognition. The synthesis of these analogues often relies on versatile and stereoselective methods that allow for the introduction of diverse substituents at various positions of the tetrahydropyran ring.

One of the most powerful and widely employed methods for the synthesis of 4-hydroxytetrahydropyran derivatives is the Prins cyclization. researchgate.netnih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome, providing access to specific diastereomers. For instance, phosphomolybdic acid in water has been shown to efficiently catalyze the Prins cyclization to yield all-cis-selective tetrahydropyran-4-ol derivatives. organic-chemistry.org

The versatility of the Prins cyclization allows for the synthesis of a wide array of analogues by varying both the homoallylic alcohol and the aldehyde starting materials. This modularity is essential for creating a library of compounds to probe molecular interactions. For example, by using different aldehydes, the substituent at the C-2 position of the tetrahydropyran ring can be readily modified. Similarly, alterations to the homoallylic alcohol can introduce diversity at other positions of the ring.

Recent advancements have focused on developing highly diastereoselective and even enantioselective Prins cyclizations. The use of chiral organocatalysts, such as 1-(R)-camphor-sulfonic acid, has been patented for the asymmetric synthesis of 2,4-disubstituted-tetrahydropyran-4-ols, providing access to chirally enriched analogues. google.com Such stereochemical control is paramount when probing interactions with chiral biological targets like enzymes and receptors.

Beyond the classic Prins cyclization, other synthetic strategies have been developed. A silyl (B83357) enol ether Prins cyclization has been reported for the diastereoselective formation of substituted tetrahydropyran-4-ones, which can then be reduced to the corresponding 4-hydroxytetrahydropyrans. nih.gov This method offers an alternative route to access a diverse range of analogues. nih.gov Additionally, intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by platinum or other transition metals, provides another pathway to the tetrahydropyran core. organic-chemistry.org

The table below summarizes some of the key synthetic approaches used to generate analogues of this compound for the purpose of probing molecular interactions.

| Synthetic Method | Key Reactants | Catalyst/Reagent | General Product Structure | Purpose of Analogue | Reference |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Acid catalyst (e.g., Phosphomolybdic acid, InCl₃) | Substituted Tetrahydropyran-4-ol | To probe the influence of substituents at C-2 and C-6 on molecular interactions. | researchgate.netorganic-chemistry.org |

| Asymmetric Prins Cyclization | Homoallylic alcohol, Aldehyde | Chiral organocatalyst (e.g., 1-(R)-camphor-sulfonic acid) | Chiral 2,4-disubstituted-tetrahydropyran-4-ol | To investigate the stereochemical requirements for binding to chiral targets. | google.com |

| Silyl Enol Ether Prins Cyclization | Hydroxy silyl enol ether, Aldehyde | Lewis acid (e.g., SnBr₄, TMSBr) | Substituted Tetrahydropyran-4-one | To create precursors for 4-hydroxytetrahydropyran analogues with diverse substitution patterns. | beilstein-journals.orgnih.gov |

| Intramolecular Hydroalkoxylation | γ- or δ-hydroxy olefin | Platinum or Cobalt catalyst | Tetrahydropyran derivative | To explore alternative substitution patterns and ring conformations. | organic-chemistry.org |

By synthesizing and evaluating a diverse library of these analogues, researchers can systematically map the steric and electronic requirements of a binding pocket or active site. The insights gained from such SAR studies are invaluable for the design of more potent and selective molecules for various applications. nih.govnih.gov

Future Directions and Emerging Research Avenues for 4 Propyltetrahydro 2h Pyran 4 Ol Research

Development of Novel and Green Synthetic Methodologies

The classical synthesis of tetrahydropyranols, often achieved through the Prins cyclization of a homoallylic alcohol and an aldehyde, is undergoing a green transformation. Future research will increasingly prioritize the replacement of conventional homogeneous acid catalysts with environmentally benign, reusable solid catalysts. Studies on related tetrahydropyranol syntheses have demonstrated the effectiveness of acid-modified clays—such as montmorillonite (B579905), halloysite (B83129), and illite—which can facilitate the reaction under solvent-free conditions, a significant step towards sustainable chemical production.

These natural clays, when treated with acid, exhibit increased surface area and acidity, enhancing their catalytic activity. Research into the cyclization of isoprenol with isovaleraldehyde (B47997) has shown that catalysts like montmorillonite K10 and acid-activated halloysite nanotubes can yield tetrahydropyranols in high percentages (65-72%) without the need for traditional solvents. researchgate.net Similarly, hierarchical beta zeolites have been investigated as highly efficient catalysts for the liquid-phase Prins cyclization, demonstrating the potential for structured materials to drive these reactions. dntb.gov.ua The future for 4-propyltetrahydro-2H-pyran-4-ol synthesis will likely involve optimizing these solid acid systems to achieve high yields and selectivity, minimizing waste and environmental impact.

Table 1: Comparison of Green Catalysts in Analogous Tetrahydropyranol Synthesis

| Catalyst Type | Substrates | Key Advantages | Reported Yield |

|---|---|---|---|

| Acid-Modified Clays (e.g., Halloysite, Montmorillonite) | Isoprenol & Isovaleraldehyde | Solvent-free conditions, environmentally friendly, high yield. researchgate.net | 65-72% researchgate.net |

| Hierarchical Beta Zeolites | Isoprenol & Isovaleraldehyde | High conversion, developed mesoporosity, high external surface area. dntb.gov.ua | ~55% dntb.gov.ua |

| Phosphomolybdic Acid | Homoallylic Alcohols & Aldehydes | High yields in water at room temperature, all-cis selectivity. chemrxiv.org | High chemrxiv.org |

Further Exploration of Enantioselective Catalytic Methods

The C4 position of this compound is a stereocenter, making the development of enantioselective synthetic routes a critical research frontier. Access to enantiomerically pure forms of this compound is paramount for its potential use in pharmaceuticals, where stereochemistry dictates biological activity. Significant advances in asymmetric catalysis for the synthesis of related tetrahydropyrans pave the way for this exploration. nih.govresearchgate.net

The asymmetric Prins reaction is a focal point of this research. organic-chemistry.org Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts capable of inducing high enantioselectivity in intramolecular oxa-Michael reactions to form substituted THPs. nih.gov Furthermore, chiral metal complexes, such as those involving Ni(II), Mo, and Ru, have been successfully used to catalyze asymmetric C-C bond formations and ring-closing metathesis reactions, providing access to enantioenriched pyran structures. chemrxiv.orgnih.gov A key future goal will be to apply and adapt these catalytic systems—for instance, chiral Brønsted acids like confined imino-imidodiphosphates (iIDPs) or chiral Lewis acid complexes—to the specific synthesis of (R)- or (S)-4-propyltetrahydro-2H-pyran-4-ol, enabling precise control over its absolute stereochemistry. organic-chemistry.org

Computational Design and Prediction of Novel Tetrahydropyranol Analogues

Modern drug discovery and materials science are increasingly driven by computational power. In silico methods are set to become indispensable tools for advancing research on this compound and its derivatives. By employing techniques like Density Functional Theory (DFT), researchers can model reaction mechanisms, such as the Prins cyclization, to understand the origins of stereoselectivity and predict the most effective catalysts. nih.govorganic-chemistry.org

Computational studies can elucidate the complex interplay of steric and electronic effects within the transition states of a reaction, guiding the rational design of catalysts and substrates to achieve desired outcomes. nih.govnih.gov This predictive power saves significant time and resources compared to traditional trial-and-error experimentation. Furthermore, structure-based drug design approaches can be used to create novel analogues of this compound. nih.gov By modeling interactions with biological targets like enzymes or receptors, scientists can design new derivatives with potentially enhanced therapeutic properties, as has been demonstrated for other heterocyclic scaffolds. nih.govacs.org Virtual screening of these designed compounds for properties like bioactivity and toxicity can identify the most promising candidates for future synthesis and biological evaluation. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, superior reaction control, and ease of scalability. ugent.be The synthesis of this compound is well-suited for adaptation to flow platforms. Research has already demonstrated that both oxa-Prins and aza-Prins cyclizations can be successfully performed in continuous-flow reactors to produce tetrahydropyran (B127337) and tetrahydropyridine (B1245486) derivatives, respectively. researchgate.netx-mol.com

Integrating the synthesis into a flow system would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. ugent.be Moreover, flow chemistry enables the telescoping of reaction steps, where intermediates are generated and consumed in a continuous stream without isolation, significantly reducing waste and processing time. uva.es The future will see the development of fully automated platforms that combine flow synthesis with real-time analytics and purification. Such systems could enable the rapid, on-demand production of this compound and facilitate the creation of libraries of related analogues for high-throughput screening.

Potential as a Versatile Chiral Building Block in Advanced Organic Synthesis

Once synthesized in an enantiomerically pure form, this compound becomes a valuable chiral building block for the construction of more complex molecules. The tetrahydropyran ring is a prevalent feature in many polyketide natural products and polycyclic ethers, which often exhibit potent biological activities. researchgate.net

The functional handles of this compound—the tertiary hydroxyl group and the stereocenter at C4—provide strategic points for further chemical modification. The hydroxyl group can be used to introduce other functional groups or to initiate ring-opening reactions, while the inherent chirality can direct the stereochemical outcome of subsequent transformations. Nickel-catalyzed cross-coupling reactions, for instance, have been used to open aryl-substituted tetrahydropyrans stereospecifically, yielding acyclic structures with controlled stereochemistry. x-mol.com This highlights the potential to use chiral this compound as a template to construct complex acyclic carbon chains with multiple, defined stereocenters, making it a powerful tool in the arsenal (B13267) of synthetic organic chemists targeting complex natural products and novel pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Propyltetrahydro-2H-pyran-4-ol, and how are reaction conditions optimized for high yield?

- Methodological Answer : The compound is typically synthesized via oxidation or functionalization of tetrahydropyran precursors. For example, oxidation of 4-methyltetrahydro-2H-pyran derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic/basic conditions yields ketones or carboxylic acids . Alternatively, alkylation or substitution reactions with propyl groups can introduce the propyl substituent. Optimizing solvent systems (e.g., anhydrous CH₂Cl₂ for direct excitation reactions) and stoichiometric ratios (e.g., 2.5 equivalents of PhEBX for alkyne coupling) improves yields . Purification via silica gel column chromatography with pentane/EtOAC gradients is standard .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the stereochemistry of this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regioselectivity and stereochemistry. For instance, coupling constants (J-values) between axial and equatorial protons in the tetrahydropyran ring (~3–4 Hz for axial-equatorial interactions) distinguish chair conformations. NOESY experiments further resolve spatial proximity of the propyl group to ring substituents .

Q. What solvent systems and chromatographic techniques are effective in purifying this compound intermediates?

- Methodological Answer : Non-polar solvents like pentane or hexane are preferred for initial extractions, while gradient elution (e.g., 15% EtOAc in pentane) on silica gel columns effectively separates hydroxylated or esterified derivatives. For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures is recommended .

Advanced Research Questions

Q. How can computational tools address challenges in designing multi-step syntheses of this compound derivatives?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance models) leverage reaction databases (Pistachio, Reaxys) to predict feasible routes. For example, retrosynthesis analysis identifies ethyl oxalate or propyl halides as viable starting materials. Density functional theory (DFT) calculations further optimize transition states for stereoselective reactions .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) for key reactions involving tetrahydropyran intermediates?

- Methodological Answer : Discrepancies in reported reaction enthalpies (e.g., ΔH = −45.8 kJ/mol for tetrahydropyran-4-ol formation) require validation via calorimetry or computational benchmarking. Adjusting solvent polarity or using isothermal titration calorimetry (ITC) can reconcile experimental and theoretical values .

Q. How can derivatization strategies enhance the bioactivity of this compound?

- Methodological Answer : Functionalization at the 4-position (e.g., amidations or esterifications) improves pharmacokinetic properties. A general protocol involves reacting the alcohol with acetyl chloride and carbonyl compounds in acetonitrile, followed by Na₂SO₄ drying and silica gel purification. For chiral derivatives, asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures enantiomeric excess .

Q. What role do kinetic vs. thermodynamic controls play in the regioselective oxidation of this compound?

- Methodological Answer : Low-temperature conditions (−78°C) favor kinetic control, yielding less stable alcohols, while prolonged heating under reflux shifts selectivity toward thermodynamically favored ketones. Monitoring via TLC or in-situ IR spectroscopy ensures reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.